2-Chlorobenzonitrile

Overview

Description

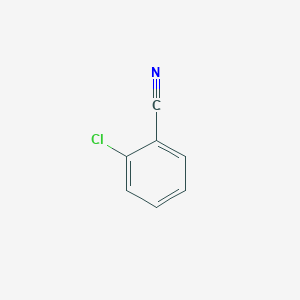

2-Chlorobenzonitrile is an organic compound with the chemical formula C₇H₄ClN. It is a white solid and one of the three isomers of chlorobenzonitrile. This compound is of commercial interest due to its role as a precursor in the synthesis of various dyes and pharmaceuticals .

Mechanism of Action

Target of Action

2-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN It is known to be a precursor to 2-amino-5-nitrobenzonitrile, which is used in the production of dyes .

Mode of Action

As a precursor to 2-amino-5-nitrobenzonitrile, it likely undergoes chemical reactions to form this compound, which is then used in dye production .

Biochemical Pathways

It is produced industrially by the ammoxidation of 2-chlorotoluene

Result of Action

The result of the action of this compound is the production of 2-amino-5-nitrobenzonitrile, a precursor to dyes

Biochemical Analysis

Biochemical Properties

It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions

Cellular Effects

Given its role as a precursor to 2-amino-5-nitrobenzonitrile, it may influence cell function by participating in the synthesis of dyes

Molecular Mechanism

It is known to be involved in the industrial production of 2-amino-5-nitrobenzonitrile, a precursor to dyes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene , suggesting that it may interact with enzymes or cofactors involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzonitrile can be synthesized through several methods:

Ammoxidation of 2-chlorotoluene: This is a one-step process where 2-chlorotoluene is converted to this compound using catalysts such as vanadium pentoxide on alumina in a fixed bed reactor at atmospheric pressure.

Reaction of o-chlorobenzoic acid and urea: In this method, o-chlorobenzoic acid, sulfamic acid, and urea are mixed and heated to about 140°C. The mixture is then reacted vigorously under stirring, causing the temperature to rise to 220-230°C.

Industrial Production Methods: The industrial production of this compound primarily involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .

Chemical Reactions Analysis

2-Chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.

Reduction Reactions: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Palladium-catalyzed reactions: These are commonly used for direct arylation of heteroaromatics.

Lithium aluminum hydride: Used for the reduction of the nitrile group to an amine.

Major Products Formed:

2-Amino-5-nitrobenzonitrile: A precursor to various dyes.

2-Chlorobenzylamine: Formed through the reduction of the nitrile group.

Scientific Research Applications

2-Chlorobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: It serves as an intermediate in the synthesis of new anti-malarial drugs such as nitroquine.

Industry: It is used in the production of dye intermediates and other chemical intermediates.

Comparison with Similar Compounds

2-Chlorobenzonitrile can be compared with other similar compounds such as:

4-Chlorobenzonitrile: Similar in structure but with the chlorine atom at the para position.

2-Fluorobenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.

2-Bromobenzonitrile: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness: The unique positioning of the chlorine atom in this compound provides distinct reactivity patterns compared to its isomers and other halogenated benzonitriles .

Biological Activity

2-Chlorobenzonitrile, a chlorinated aromatic compound, has garnered attention in pharmacological and environmental studies due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₄ClN

- Molecular Weight : 153.57 g/mol

- CAS Number : 873-32-5

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its activity is often attributed to its ability to interact with specific biological targets such as enzymes and receptors.

-

Antimicrobial Activity :

- This compound has shown effectiveness against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

-

Anti-inflammatory Properties :

- Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in animal models.

-

Anticancer Potential :

- Research has suggested that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, demonstrating significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

Study 2: Anti-inflammatory Effects

In a rat model of induced inflammation, administration of this compound at doses of 10 mg/kg resulted in a significant decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema (mm) | Percentage Reduction |

|---|---|---|

| Control | 8.0 | - |

| This compound (10 mg/kg) | 4.5 | 43.75% |

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations ranging from 25 to 100 µM led to a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 80 |

| 50 | 60 |

| 100 | 30 |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. In chronic exposure studies on rats, a no-observed-adverse-effect level (NOAEL) was established at doses below 20 mg/kg b.w./day, with observed changes in liver weights and histopathological alterations at higher doses .

Environmental Impact

Research indicates that this compound is subject to biodegradation in soil environments, which may mitigate its ecological impact. However, its persistence and transformation products should be monitored due to potential bioaccumulation concerns .

Properties

IUPAC Name |

2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWQMJMIYICNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052593 | |

| Record name | 2-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | 2-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-32-5, 61593-47-3 | |

| Record name | 2-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Z5NE7QXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Chlorobenzonitrile?

A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have studied its microwave spectrum and determined its quadrupole coupling constant. [] Additionally, studies have employed FT-IR, FT-Raman, and UV spectroscopy, alongside computational methods like DFT, to analyze its molecular structure and vibrational characteristics. []

Q3: How does the thermal behavior of this compound change after biofield treatment?

A3: Biofield treatment of this compound has shown intriguing impacts on its thermal properties. DSC analysis revealed a significant increase (28.74%) in the latent heat of fusion and a slight increase (2.05%) in melting temperature compared to the untreated sample. TGA/DTG studies indicated that the treated sample lost less weight (46.15%) compared to the control (61.05%). These findings suggest that biofield treatment can potentially alter the thermal stability and phase transition behavior of this compound. []

Q4: What are the vapor pressure characteristics of this compound?

A4: The vapor pressures of this compound have been meticulously measured over a temperature range of 380 K to 490 K using a modified ebulliometer and a comparative ebulliometry apparatus. [] This data is crucial for understanding its volatility and potential applications in processes involving vapor-liquid equilibrium.

Q5: How is this compound used in the synthesis of isoindolin-2-ones?

A5: this compound serves as a key starting material in a novel synthetic route for functionalized isoindolin-2-ones. [] This method utilizes N-heterocyclic carbenes to generate Breslow intermediates from aldehydes, which then undergo an SNAr reaction with this compound. Subsequent annulation, triggered by water present in the reaction medium, yields the desired isoindolin-2-ones.

Q6: Can you describe the role of this compound in the production of Azoxystrobin?

A6: this compound is a crucial starting material in the synthesis of Azoxystrobin, a widely used fungicide. [] The process involves coupling this compound with 4,6-dihydroxypyrimidine, followed by chlorination and a final coupling step with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to yield Azoxystrobin.

Q7: How is this compound employed in the synthesis of 2-cyano-4′-methylbiphenyl?

A7: this compound acts as a reactant in the synthesis of 2-cyano-4′-methylbiphenyl, an intermediate for antihypertensive agents. [, ] One method involves its reaction with the Grignard reagent of 4-chlorotoluene, catalyzed by anhydrous manganous chloride. [] Another approach utilizes anhydrous trimethylchlorosilane ((CH3)3SiCl) as the catalyst. []

Q8: How effective is the ammoxidation of 2-chlorotoluene to produce this compound?

A8: The ammoxidation of 2-chlorotoluene provides a direct route to synthesize this compound. Research indicates that V2O5/Al2O3 catalysts, particularly those prepared using a solution combustion method, demonstrate promising catalytic activity for this reaction. [, ] The presence of promoters can further enhance the structural and catalytic properties of these catalysts, leading to improved selectivity and yield of this compound. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its reduction mechanism, elucidating the distribution of negative charge upon forming the radical anion. These calculations provide insights into the regioselectivity of subsequent reactions, such as protonation and radical addition. []

Q10: How does the position of the chlorine atom on the benzene ring affect fungicidal activity in chlorobenzonitriles?

A10: Research on isophthalonitriles and 2-chlorobenzonitriles has revealed that the position of substituents on the aromatic ring can significantly influence fungicidal activity. Multiple regression analysis, using substituent constants for hydrophobic, electronic, and steric properties, has been employed to quantify these effects and gain insights into fungicidal selectivity. []

Q11: Is there any information available on the stability of this compound in different formulations?

A11: While the provided research doesn't delve into specific formulation strategies for this compound, it highlights the need to consider its stability under various conditions. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its degradation. Developing appropriate formulations would require evaluating these factors and implementing strategies to minimize degradation and ensure optimal efficacy.

Q12: What are the safety concerns associated with this compound?

A12: While specific toxicological data isn't extensively covered in the provided abstracts, it's crucial to emphasize that this compound should be handled with caution as it's a chemical compound. Appropriate safety measures, such as wearing personal protective equipment and working in well-ventilated areas, should be followed. Additionally, responsible waste management practices are essential to minimize its environmental impact.

Q13: Is there any information on the environmental degradation of this compound?

A13: Although the provided abstracts don't provide detailed information on the environmental fate of this compound, it's important to note that it has been identified as a volatile organic compound (VOC) emanating from indoor ornamental plants. [] This finding suggests its potential presence in indoor air and highlights the need for further research to assess its environmental persistence, transport, and potential impact.

Q14: What analytical techniques are used to characterize and quantify this compound?

A14: Various analytical techniques have been employed to characterize and quantify this compound. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying this compound in complex mixtures, such as those derived from the heat-dispersion of riot control agents. []

- X-ray Diffraction (XRD): XRD is used to determine the crystal structure and size of this compound, providing insights into its physical properties. []

- Surface Area Analysis: This technique measures the surface area of this compound, which can be influenced by factors like particle size and porosity. []

- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of this compound, such as its melting point, enthalpy of fusion, and heat capacity. []

- Thermogravimetric Analysis (TGA): TGA measures the weight loss of this compound as a function of temperature, providing information about its thermal stability and decomposition behavior. []

- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups and analyze the molecular structure of this compound. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions and absorbance characteristics of this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.